Protein kinase inhibitor 10

TAM receptor kinase inhibitor cancer immunology

Researchers probing convergent TAM, FAK, and KIT signaling often contend with multi-inhibitor cocktail artifacts-solvent toxicity, off-target cross-reactivity, and lot-to-lot variability. Protein kinase inhibitor 10 (WAY-660114) resolves this as a single chemical probe with defined triple-target activity. • TAM/FAK/KIT triple inhibition (IC50: 28.9, 13.6, 2.41 μM) from one defined molecule • Eliminates cocktail confounders; serves as a micromolar-range control vs. high-potency comparators (LDC1267, PF-431396) • ≥95% purity solid; C14H9FN6S2; MW 344.39; stable at -20°C (powder, 3 years) Suited for SAR scaffold optimization and dose-response baseline studies. Bulk and custom packaging available on request.

Molecular Formula C14H9FN6S2
Molecular Weight 344.4 g/mol
Cat. No. B15522220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitor 10
Molecular FormulaC14H9FN6S2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SC2=NC=NC3=C2SC(=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C14H9FN6S2/c1-21-14(18-19-20-21)23-13-12-10(16-7-17-13)6-11(22-12)8-2-4-9(15)5-3-8/h2-7H,1H3
InChIKeyOIWWJQSEDKTATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase Inhibitor 10 (WAY-660114): Baseline Identity, Target Profile, and Procurement-Relevant Specifications


Protein kinase inhibitor 10 (CAS 871317-00-9; synonym WAY-660114) is a thieno[3,2-d]pyrimidine-derived small molecule inhibitor that targets the TAM receptor family, focal adhesion kinase (FAK), and the receptor tyrosine kinase KIT . Biochemically, it exhibits IC50 values of 28.9 μM, 13.6 μM, and 2.41 μM against TAM receptors, FAK, and KIT, respectively . The compound has a molecular formula of C14H9FN6S2, a molecular weight of 344.39 g/mol, and is typically supplied as a solid with ≥95% purity for in vitro research applications .

Multi-target polypharmacology probe (TAM, FAK, KIT)
Micromolar inhibition profile for biochemical pathway studies
Research-grade solid for in vitro kinase assays

Why Generic Substitution Fails: The Quantitative Differentiation of Protein Kinase Inhibitor 10 Among TAM/FAK/KIT Modulators


Generic substitution of protein kinase inhibitors is scientifically invalid because compounds within the TAM, FAK, or KIT inhibitor classes display orders-of-magnitude differences in biochemical potency, target selectivity, and polypharmacology. For instance, while protein kinase inhibitor 10 inhibits FAK with an IC50 of 13.6 μM, the dual FAK/PYK2 inhibitor PF-431396 acts at 2 nM —a >6,000-fold difference. Similarly, the TAM receptor inhibitor LDC1267 achieves single-digit nanomolar potency across Tyro3, Axl, and Mer [1], whereas protein kinase inhibitor 10 inhibits the TAM family at 28.9 μM. In the KIT space, imatinib exhibits an IC50 of approximately 517 nM in certain cellular models [2] compared to protein kinase inhibitor 10's 2.41 μM biochemical IC50. These divergent potency landscapes, combined with distinct selectivity fingerprints, preclude simple interchange and underscore the necessity of compound-specific evidence for experimental design and procurement decisions.

Potency profile differs substantially from nanomolar TAM/FAK/KIT inhibitors; may alter pathway interpretation.
Triple-target polypharmacology cannot be replicated by selective agents; single-target substitution will miss FAK or TAM engagement.
Biochemical vs. cellular potency divergence may limit direct translation to cell-based models without validation.

Product-Specific Quantitative Evidence Guide: Protein Kinase Inhibitor 10 Differentiated by Comparative Potency, Polypharmacology, and Physicochemical Definition


TAM Receptor Inhibition: 1,000-Fold Lower Potency Than LDC1267 Defines a Distinct Research Utility

Protein kinase inhibitor 10 inhibits the TAM receptor family with an IC50 of 28.9 μM . In direct contrast, the selective TAM inhibitor LDC1267 exhibits IC50 values of <5 nM (Tyro3), 8 nM (Axl), and 29 nM (Mer) in tracer-based binding assays [1]. This represents an approximately 1,000-fold to 6,000-fold difference in biochemical potency against TAM kinases.

TAM receptor inhibition
Cross-study comparable
~1,000× lower potency vs. selective TAM inhibitor
Supports low-potency TAM inhibition context; for high-potency TAM studies, use selective comparator.
Biochemical IC50 28.9 μM; LDC1267 nanomolar.
TAM receptor kinase inhibitor cancer immunology

FAK Inhibition: Micromolar Potency Versus Low-Nanomolar Inhibitor PF-431396

Protein kinase inhibitor 10 inhibits FAK with an IC50 of 13.6 μM . By comparison, the dual FAK/PYK2 inhibitor PF-431396 inhibits FAK with an IC50 of 2 nM . This translates to a >6,000-fold difference in biochemical potency against the FAK target.

FAK inhibition
Cross-study comparable
>6,000× lower potency vs. PF-431396
Micromolar FAK activity supports partial inhibition; nanomolar FAK blockade requires alternative probe.
Biochemical IC50 13.6 μM; PF-431396 2 nM.
FAK focal adhesion kinase kinase inhibitor

KIT Inhibition: Biochemical IC50 of 2.41 μM Versus Imatinib's 517 nM in Cellular Context

Protein kinase inhibitor 10 inhibits KIT with a biochemical IC50 of 2.41 μM . As a comparator, imatinib—a clinically approved KIT inhibitor—exhibits a cellular growth inhibition IC50 of approximately 517 nM in Ba/F3 KIT-mutant cells [1]. While assay conditions differ (biochemical vs. cellular), the data indicate that protein kinase inhibitor 10 is approximately 5-fold less potent than imatinib in this context.

KIT inhibition
Cross-study comparable
~5× lower potency vs. imatinib (biochem. vs. cellular assay)
Moderate KIT inhibition suitable for partial engagement; note different assay formats.
Biochemical IC50 2.41 μM; imatinib cellular IC50 517 nM.
KIT c-Kit tyrosine kinase inhibitor GIST

Multi-Target Polypharmacology: A Unique TAM/FAK/KIT Profile Distinct from Single-Target Selective Agents

Protein kinase inhibitor 10 concurrently inhibits TAM receptors, FAK, and KIT with IC50 values of 28.9 μM, 13.6 μM, and 2.41 μM, respectively . This triple-target profile is not replicated by any single comparator discussed herein: LDC1267 is TAM-selective with nanomolar potency [1]; PF-431396 is a low-nanomolar FAK/PYK2 dual inhibitor ; and imatinib targets KIT plus PDGFR and BCR-ABL [2].

Polypharmacology profile
Class-level inference
Unique triple-target (TAM/FAK/KIT) combination
Enables concurrent pathway perturbation research not achievable with selective agents.
Biochemical profile: TAM 28.9, FAK 13.6, KIT 2.41 μM.
polypharmacology multi-kinase inhibitor cancer kinase selectivity

Best Research and Industrial Application Scenarios for Protein Kinase Inhibitor 10 Based on Differential Evidence


Multi-Target Polypharmacology Studies Requiring Concurrent TAM/FAK/KIT Modulation

Investigators studying the combined effects of TAM, FAK, and KIT signaling in cancer or immunology models may utilize protein kinase inhibitor 10 as a single chemical tool to simultaneously perturb all three pathways. The compound's unique triple-target profile enables experimental designs that would otherwise require multiple selective inhibitors, reducing the risk of off-target interactions and solvent effects associated with inhibitor cocktails.

Low-Potency Control or Partial Inhibition Experiments

Protein kinase inhibitor 10's micromolar potency against TAM and FAK targets makes it suitable as a low-potency control in dose-response studies. Researchers can use it to establish a baseline of partial kinase inhibition, in contrast to high-potency comparators such as LDC1267 (TAM, <5-29 nM) [1] or PF-431396 (FAK, 2 nM) .

Chemical Biology and Probe Development Efforts

The compound's defined chemical structure (C14H9FN6S2, MW 344.39) and well-characterized biochemical profile support its use as a starting point for structure-activity relationship (SAR) studies. Researchers can leverage its micromolar TAM/FAK/KIT inhibition as a scaffold for medicinal chemistry optimization aimed at improving potency or altering selectivity.

Application
Selection Property
Validation Focus
Multi-target pathway perturbation (TAM/FAK/KIT)
Concurrent triple-target inhibition profile
Pathway crosstalk and polypharmacology endpoint monitoring
Partial kinase inhibition / low-potency control
Micromolar potency across TAM and FAK
Dose-response baseline and partial blockade interpretation
Chemical probe and SAR optimization
Defined thienopyrimidine scaffold and biochemical profile
Structure-activity relationship and selectivity engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein kinase inhibitor 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.